1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone
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Overview
Description
1-(5,5-Dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone is an organic compound belonging to the class of naphthalenes This compound is characterized by its unique structure, which includes a naphthalene ring system with a dimethyl substitution and an ethanone group
Preparation Methods
The synthesis of 1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5,5-dimethyl-7,8-dihydro-6H-naphthalene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
1-(5,5-Dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5,5-Dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone include other naphthalene derivatives with different substituents. For example:
1-(3-hydroxy-5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone: This compound has a hydroxyl group instead of a hydrogen atom on the naphthalene ring, which can significantly alter its reactivity and applications.
6-Methyl-3-aryl-7,8-dihydro-6H-9-oxa-1,2,3a,4,6-pentaaza-cyclopenta[a]naphthalen-5-ylamine: This compound has a more complex structure with additional functional groups, leading to different biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties.
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H18O/c1-10(15)11-6-7-13-12(9-11)5-4-8-14(13,2)3/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
TUOWBVGRZCYMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(CCC2)(C)C |
Origin of Product |
United States |
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